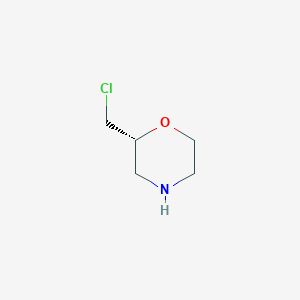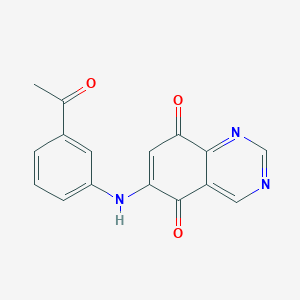
(R)-2-(chloroMethyl)Morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(chloroMethyl)Morpholine is a chiral compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The ®-2-(chloroMethyl)Morpholine compound is characterized by the presence of a chloromethyl group attached to the second carbon of the morpholine ring, and it exists in the ®-enantiomeric form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like zinc chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of ®-2-(chloroMethyl)Morpholine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, enantioselective synthesis methods may be employed to obtain the ®-enantiomer with high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(chloroMethyl)Morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido-morpholine or thiocyanato-morpholine derivatives.
Oxidation Reactions: Products include hydroxymethyl-morpholine or formyl-morpholine derivatives.
Reduction Reactions: Products include methyl-morpholine or methylene-morpholine derivatives.
Aplicaciones Científicas De Investigación
®-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(chloroMethyl)Morpholine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, depending on the nature of the target. Additionally, the compound may induce the production of reactive oxygen species (ROS) in biological systems, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(chloroMethyl)Morpholine: The enantiomer of ®-2-(chloroMethyl)Morpholine, which may exhibit different biological activities due to its chiral nature.
2-(bromoMethyl)Morpholine: A similar compound with a bromomethyl group instead of a chloromethyl group, which may have different reactivity and applications.
2-(hydroxyMethyl)Morpholine: A derivative with a hydroxymethyl group, which may have different chemical properties and uses.
Uniqueness
®-2-(chloroMethyl)Morpholine is unique due to its specific chiral configuration and the presence of the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
(2R)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m0/s1 |
Clave InChI |
DFFKLRFMZMGFBM-YFKPBYRVSA-N |
SMILES isomérico |
C1CO[C@H](CN1)CCl |
SMILES canónico |
C1COC(CN1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756303.png)












